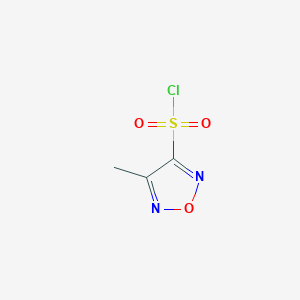

4-Methyl-1,2,5-oxadiazole-3-sulfonyl chloride

Description

4-Methyl-1,2,5-oxadiazole-3-sulfonyl chloride is a specialized sulfonyl chloride derivative featuring a 1,2,5-oxadiazole (furazan) heterocyclic ring system. This compound is characterized by a sulfonyl chloride (-SO₂Cl) group at position 3 and a methyl (-CH₃) substituent at position 4 of the oxadiazole ring. Its molecular formula is reported as C₇H₁₃ClO₄S with a molecular weight of 228.70 g/mol . The oxadiazole ring confers electron-withdrawing properties, enhancing the electrophilic reactivity of the sulfonyl chloride group, making it a valuable intermediate in organic synthesis, particularly for sulfonamide formation .

Properties

IUPAC Name |

4-methyl-1,2,5-oxadiazole-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2O3S/c1-2-3(6-9-5-2)10(4,7)8/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYBNZOKCXASDLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198084-53-5 | |

| Record name | 4-methyl-1,2,5-oxadiazole-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,2,5-oxadiazole-3-sulfonyl chloride typically involves the reaction of 4-methyl-1,2,5-oxadiazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative . The general reaction scheme is as follows:

4-Methyl-1,2,5-oxadiazole+Chlorosulfonic acid→4-Methyl-1,2,5-oxadiazole-3-sulfonyl chloride

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,2,5-oxadiazole-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Hydrolysis: It can hydrolyze in the presence of water to form corresponding sulfonic acid derivatives.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of nucleophile used. For example, reaction with amines can form sulfonamide derivatives, while reaction with alcohols can form sulfonate esters .

Scientific Research Applications

Antibacterial Activity

Recent studies have demonstrated that derivatives of 4-methyl-1,2,5-oxadiazole exhibit significant antibacterial properties. For instance, compounds synthesized from 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles were screened against various bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus. The results indicated potent antibacterial activity, particularly for specific derivatives like 2-(3-isopropylphenyl)-5-tosyl-1,3,4-oxadiazole .

Antiviral Activity

The compound has also shown promise in antiviral applications. Oxadiazole derivatives have been evaluated for their ability to inhibit viral replication. Specifically, certain 1,3,4-oxadiazoles have been identified as potential inhibitors of human immunodeficiency virus (HIV), showcasing their therapeutic potential in treating viral infections .

Antimalarial Activity

The antimalarial properties of oxadiazole derivatives have been extensively studied. Compounds like 4-hydroxy-1,2,5-oxadiazole-3-carboxylic acid have demonstrated significant activity against Plasmodium falciparum, with IC50 values comparable to standard antimalarial drugs such as chloroquine . The structural modifications on the oxadiazole ring can enhance its effectiveness against malaria parasites.

Synthesis of Bioactive Compounds

4-Methyl-1,2,5-oxadiazole-3-sulfonyl chloride serves as a key intermediate in the synthesis of various bioactive compounds. Its reactivity allows for the introduction of diverse functional groups through nucleophilic substitution reactions. This versatility facilitates the development of new pharmacological agents with tailored properties .

Catalysis

The compound has been utilized in catalytic processes for synthesizing other heterocycles. For example, its application in room temperature synthesis of 1,2,4-oxadiazoles has been reported, demonstrating efficient conversion rates and high yields . This aspect highlights its utility in green chemistry approaches where mild reaction conditions are preferred.

Case Studies

Mechanism of Action

The mechanism of action of 4-Methyl-1,2,5-oxadiazole-3-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity makes it useful in various chemical modifications and synthesis reactions .

Comparison with Similar Compounds

Notes on Discrepancies and Limitations

- Biological Data Gaps: Limited studies directly compare the bioactivity of oxadiazole sulfonyl chlorides with thiadiazole or isoxazole analogues, highlighting a need for systematic pharmacological evaluations.

Biological Activity

4-Methyl-1,2,5-oxadiazole-3-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications in drug development.

Overview of this compound

This compound is classified as an oxadiazole derivative. Oxadiazoles are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. The presence of the sulfonyl chloride group enhances the reactivity of this compound, allowing it to participate in various chemical reactions that can lead to the formation of biologically active derivatives .

Antimicrobial Properties

Research indicates that oxadiazole derivatives exhibit significant antimicrobial activity. For instance, this compound has shown effectiveness against various bacterial strains. In studies involving related compounds:

- Antibacterial Activity : Compounds similar to 4-Methyl-1,2,5-oxadiazole derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 0.25 to 2 µg/mL against Staphylococcus aureus and methicillin-resistant strains (MRSA) .

| Compound Type | MIC (µg/mL) | Target Organism |

|---|---|---|

| 4-Methyl-1,2,5-oxadiazole derivatives | 0.25 - 2 | S. aureus, MRSA |

Anticancer Activity

The anticancer potential of oxadiazoles is also noteworthy. Studies have reported that certain oxadiazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231:

- Cytotoxicity : Some derivatives exhibited IC50 values in the micromolar range against various cancer cell lines .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Induction of apoptosis |

| MDA-MB-231 | 2.41 | Induction of apoptosis |

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes critical for bacterial and cancer cell survival.

- Receptor Modulation : It may also interact with receptors involved in cellular signaling pathways that regulate cell growth and apoptosis.

Study on Antimicrobial Activity

In a study published by Mermer et al., a series of oxadiazole derivatives were synthesized and tested for their antibacterial properties. The results indicated that these compounds had excellent activity against both Gram-positive and Gram-negative bacteria .

Evaluation in Cancer Research

A recent publication highlighted the cytotoxic effects of oxadiazole derivatives on human cancer cell lines. The compounds not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.